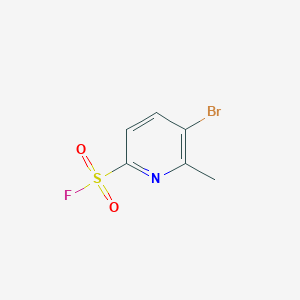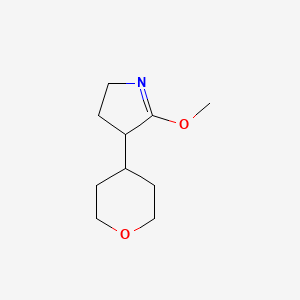![molecular formula C7H13NO B6603000 rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol CAS No. 1341036-78-9](/img/structure/B6603000.png)
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol, also known as RAC-M, is a synthetic chiral molecule that has been used in a variety of scientific research applications. The molecule has a unique structure that gives it several advantages in terms of its stability and reactivity. RAC-M has been used in a number of different studies, including those related to the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs.
Aplicaciones Científicas De Investigación
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs. rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has also been used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-target interactions. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been used in the study of drug-drug interactions and the study of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is not yet fully understood. It is believed that the molecule binds to certain proteins in the body, which in turn modulates the activity of the proteins. This binding is thought to be responsible for the biochemical and physiological effects of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol.
Biochemical and Physiological Effects
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, alter the expression of certain genes, and modulate the activity of certain receptors. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has some limitations for use in laboratory experiments. For example, it is not water soluble and is not able to penetrate cell membranes.
Direcciones Futuras
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has a number of potential future directions. It could be used in the development of new drugs and the study of drug-target interactions. It could also be used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-drug interactions. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol could be used in the study of drug-receptor interactions and the development of new drug delivery systems. Finally, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol could be used in the study of the biochemical and physiological effects of new compounds.
Métodos De Síntesis
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is synthesized from a variety of starting materials including aldehydes, ketones, and alcohols. The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves the condensation of the starting materials with a chiral amine, such as (S)-1-phenylethylamine, followed by the addition of a catalytic amount of aqueous sodium hydroxide. The reaction proceeds through a series of steps to yield the desired product. The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINFFXLFEOUHQZ-LYFYHCNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
